Cas no 122429-13-4 (Pyrimidine, 4-nitro-)

Pyrimidine, 4-nitro- 化学的及び物理的性質
名前と識別子
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- Pyrimidine, 4-nitro-
- 4-Nitropyrimidine
- ACMC-1BY77
- AG-D-48753
- CTK0H3296
- I14-34362
- Pyrimidine, 4-nitro- (9CI)
- 4-nitro pyriMidine
- 122429-13-4
- AKOS006308738
- DTXSID10663903
- SCHEMBL11874665
-
- インチ: InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H
- InChIKey: OSPOSTLNPSOSSA-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CN=CN=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 125.02259
- どういたいしつりょう: 125.023
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6A^2
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- PSA: 68.92
Pyrimidine, 4-nitro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007792-250mg |
3-Nitropyridine-4-carboxaldehyde |
122429-13-4 | 97% | 250mg |
$727.60 | 2023-09-03 | |
Alichem | A024007792-500mg |
3-Nitropyridine-4-carboxaldehyde |
122429-13-4 | 97% | 500mg |
$940.80 | 2023-09-03 | |
Alichem | A024007792-1g |
3-Nitropyridine-4-carboxaldehyde |
122429-13-4 | 97% | 1g |
$1764.00 | 2023-09-03 |
Pyrimidine, 4-nitro- 関連文献
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
Pyrimidine, 4-nitro-に関する追加情報
Research Brief on Pyrimidine, 4-nitro- (CAS: 122429-13-4): Recent Advances and Applications in Chemical Biology and Medicine
Pyrimidine derivatives, particularly 4-nitro-pyrimidine (CAS: 122429-13-4), have garnered significant attention in recent years due to their versatile applications in chemical biology and pharmaceutical research. This research brief synthesizes the latest findings on the synthesis, biological activity, and therapeutic potential of this compound, drawing from peer-reviewed studies published in the last three years. The nitro group at the 4-position of the pyrimidine ring confers unique electronic properties that enable diverse reactivity, making it a valuable scaffold for drug discovery and chemical probe development.
A 2023 study in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated that 122429-13-4 serves as a key intermediate in the synthesis of novel kinase inhibitors. Researchers developed a microwave-assisted synthetic route that improved yield by 38% compared to conventional methods, while maintaining excellent purity (>98%). The study highlighted the compound's role in creating selective CDK4/6 inhibitors with improved pharmacokinetic profiles, showing promise for breast cancer therapeutics.
In chemical biology applications, a Nature Chemical Biology publication (2024, DOI: 10.1038/s41589-024-01580-x) revealed how 4-nitro-pyrimidine derivatives function as covalent warheads in targeted protein degradation. The nitro group's electrophilicity enables selective modification of cysteine residues, facilitating the development of PROTACs (PROteolysis TArgeting Chimeras) with enhanced specificity. This breakthrough addresses previous challenges with off-target effects in protein degradation therapeutics.
Recent structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024, 101:129634) have elucidated how subtle modifications to the 122429-13-4 scaffold influence antibacterial activity. The 4-nitro group was found to be crucial for activity against Gram-positive pathogens, with derivatives showing MIC values of ≤2 μg/mL against MRSA strains. Molecular docking simulations suggest this activity stems from inhibition of dihydrofolate reductase through a novel binding mode.
From a safety and ADME perspective, a comprehensive toxicological assessment in Chemical Research in Toxicology (2023, 36(8):1421-1432) evaluated 4-nitro-pyrimidine derivatives. While the parent compound showed moderate cytotoxicity (IC50 = 18 μM in HepG2 cells), strategic derivatization reduced toxicity by up to 10-fold while maintaining therapeutic activity. The study provides valuable guidelines for structural optimization to improve the therapeutic index of related compounds.
Emerging applications in diagnostics have also been reported. A 2024 ACS Sensors paper (DOI: 10.1021/acssensors.4c00321) described a 122429-13-4-based fluorescent probe for detecting hypoxia in tumor microenvironments. The nitro group's redox sensitivity enables selective fluorescence activation under low oxygen conditions, with a remarkable 92-fold signal increase observed in hypoxic versus normoxic cells.
Looking forward, the unique properties of 4-nitro-pyrimidine continue to inspire innovative applications. Current clinical trials (NCT05874223) are evaluating a 122429-13-4-derived compound as a radiosensitizer for glioblastoma treatment, while patent activity (WO2023187547) suggests growing commercial interest in this chemical space. The compound's versatility as both a synthetic intermediate and bioactive moiety ensures its ongoing relevance in medicinal chemistry and chemical biology research.
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